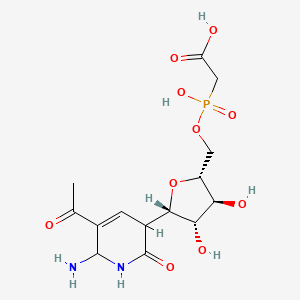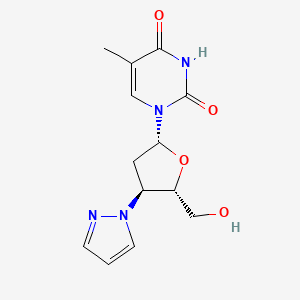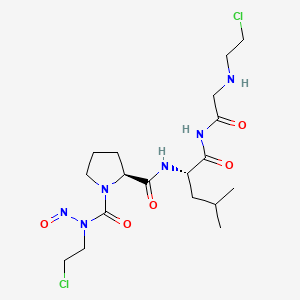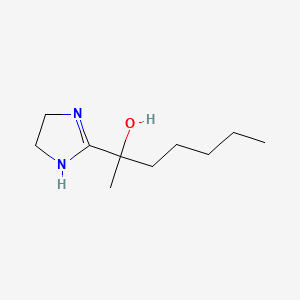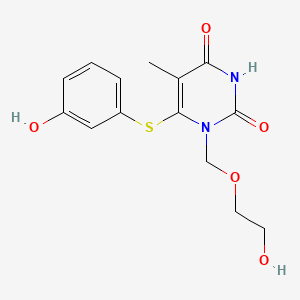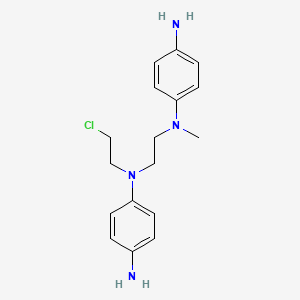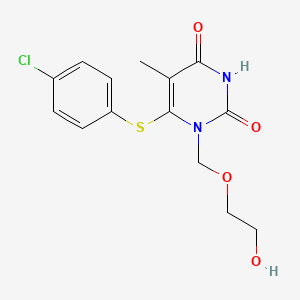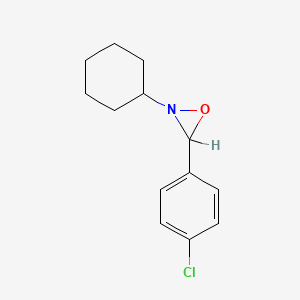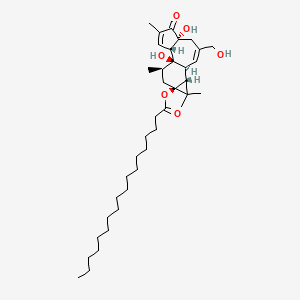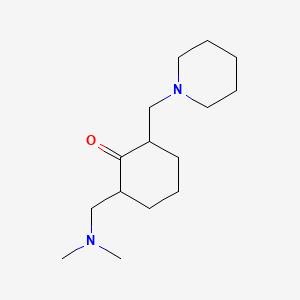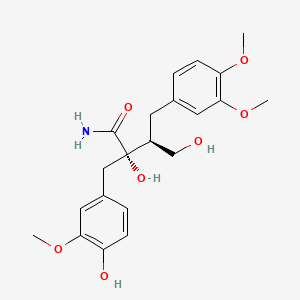
2,4-Dihydroxy-2-(4-hydroxy-3-methoxybenzyl)-3-(3,4-dimethoxybenzyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: DHDB is synthesized through a condensation reaction between 1,4-phenylenediamine and 2,5-dihydroxybenzaldehyde . The reaction typically occurs in an ethanol medium under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for DHDB are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale purification techniques such as column chromatography or crystallization.
化学反应分析
Types of Reactions: DHDB undergoes various chemical reactions, including:
Oxidation: DHDB can be oxidized to form quinone derivatives.
Reduction: Reduction of DHDB can lead to the formation of amine derivatives.
Substitution: The hydroxyl groups in DHDB can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
DHDB has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the removal of heavy metals from aqueous solutions due to its chelating properties.
作用机制
The mechanism by which DHDB exerts its effects is primarily through its ability to form stable complexes with metal ions. This chelation process involves the coordination of the hydroxyl and imine groups in DHDB with metal ions, leading to the formation of stable complexes. These complexes can then be used in various applications, such as catalysis or environmental remediation .
相似化合物的比较
N, N′-bis(2-hydroxybenzylidene)-1,4-diaminobenzene: Similar structure but with different hydroxyl group positions.
N, N′-bis(2,4-dihydroxybenzylidene)-1,4-diaminobenzene: Another Schiff base with different hydroxyl group positions.
Uniqueness: DHDB is unique due to its specific hydroxyl group positions, which confer distinct chelating properties and reactivity. This makes it particularly effective in applications such as heavy metal removal and catalysis .
属性
CAS 编号 |
132472-34-5 |
|---|---|
分子式 |
C21H27NO7 |
分子量 |
405.4 g/mol |
IUPAC 名称 |
(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-2,4-dihydroxy-2-[(4-hydroxy-3-methoxyphenyl)methyl]butanamide |
InChI |
InChI=1S/C21H27NO7/c1-27-17-7-5-13(9-19(17)29-3)8-15(12-23)21(26,20(22)25)11-14-4-6-16(24)18(10-14)28-2/h4-7,9-10,15,23-24,26H,8,11-12H2,1-3H3,(H2,22,25)/t15-,21-/m0/s1 |
InChI 键 |
QHRABXYWCDWVQB-BTYIYWSLSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C[C@@H](CO)[C@@](CC2=CC(=C(C=C2)O)OC)(C(=O)N)O)OC |
规范 SMILES |
COC1=C(C=C(C=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)(C(=O)N)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


